tert-butyl N-[(2,6-dioxo-3-piperidyl)methyl]carbamate
CAS No.:
Cat. No.: VC20514057
Molecular Formula: C11H18N2O4
Molecular Weight: 242.27 g/mol
* For research use only. Not for human or veterinary use.
![tert-butyl N-[(2,6-dioxo-3-piperidyl)methyl]carbamate -](/images/structure/VC20514057.png)
Specification
Molecular Formula | C11H18N2O4 |
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Molecular Weight | 242.27 g/mol |
IUPAC Name | tert-butyl N-[(2,6-dioxopiperidin-3-yl)methyl]carbamate |
Standard InChI | InChI=1S/C11H18N2O4/c1-11(2,3)17-10(16)12-6-7-4-5-8(14)13-9(7)15/h7H,4-6H2,1-3H3,(H,12,16)(H,13,14,15) |
Standard InChI Key | UMIUOTMGWCCRRS-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NCC1CCC(=O)NC1=O |
Introduction
Structural Characteristics and Nomenclature
The compound’s IUPAC name, tert-butyl ((2,6-dioxopiperidin-3-yl)methyl)carbamate, precisely delineates its molecular architecture. At its core lies a piperidine ring—a six-membered heterocycle containing one nitrogen atom—modified by two ketone functionalities at positions 2 and 6. This 2,6-dioxopiperidine scaffold introduces significant polarity and hydrogen-bonding potential, which are critical for interactions in biological systems . Attached to the piperidine’s 3-position is a methylene group (-CH2-), which bridges the ring to a carbamate moiety. The carbamate group itself consists of a tert-butyloxycarbonyl (Boc) protective group, a widely employed strategy in organic synthesis to shield reactive amines during multi-step reactions .
The tert-butyl group (C(CH3)3) confers steric bulk and lipophilicity, influencing the compound’s solubility and stability. This structural configuration balances hydrophilic (ketones, carbamate) and hydrophobic (tert-butyl) regions, making the compound a versatile intermediate for further derivatization.
Synthetic Pathways and Reaction Mechanisms
Key Synthetic Strategies
The synthesis of tert-butyl N-[(2,6-dioxo-3-piperidyl)methyl]carbamate likely involves sequential transformations to construct the piperidine ring, introduce ketone groups, and install the Boc-protected carbamate. A plausible route, inferred from analogous syntheses , proceeds as follows:
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Piperidine Ring Formation: Starting from a substituted pyrrolidine or via cyclization of a diamine precursor, the piperidine core is established.
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Oxidation to Dioxopiperidine: Selective oxidation at positions 2 and 6 introduces ketone groups. Reagents such as potassium permanganate (KMnO4) or ruthenium-based catalysts may be employed under controlled conditions.
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Methylene Group Introduction: Alkylation at the piperidine’s 3-position with a methylene-bearing reagent (e.g., bromomethylphthalimide) provides the -CH2- linker.
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Carbamate Protection: Reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., triethylamine) installs the Boc group onto the primary amine, yielding the final product .
Hydrogenation and Deprotection
A critical step in related syntheses involves hydrogenation to reduce intermediates or remove protective groups. For instance, hydrogenation over palladium-on-carbon (Pd/C) under acidic conditions (e.g., HCl in methanol) efficiently cleaves benzyl or nitro groups while preserving the carbamate functionality . This method ensures high yields and purity, as evidenced by the synthesis of analogous ammonium chloride derivatives .
Applications in Medicinal Chemistry
Role as a Building Block
The compound’s modular structure makes it a valuable intermediate in drug discovery. The Boc group protects the amine during synthetic sequences, while the dioxopiperidine scaffold serves as a conformationally constrained heterocycle. Such motifs are prevalent in protease inhibitors, kinase modulators, and anticancer agents .
Hydrogen-Bonding Interactions
In HIV protease inhibitors, carbamate NH groups form critical hydrogen bonds with enzyme residues (e.g., Gly27 carbonyl), enhancing binding affinity . The dual ketones in tert-butyl N-[(2,6-dioxo-3-piperidyl)methyl]carbamate could similarly engage targets through dipole interactions or water-mediated hydrogen bonding, as observed in structural studies of related compounds .
Comparative Analysis with Analogues
Although direct comparisons are constrained by limited data, structural analogs highlight the impact of substituents on bioactivity:
Feature | tert-Butyl N-[(2,6-Dioxo-3-piperidyl)methyl]carbamate | Tert-Butyl 2,6-Dioxopiperidin-3-ylcarbamate |
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Substituent | Methylene-linked carbamate | Direct carbamate attachment |
Flexibility | Enhanced via methylene spacer | Rigid |
Synthetic Versatility | Amenable to further functionalization | Limited by steric hindrance |
Future Directions and Research Opportunities
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Targeted Drug Delivery: Conjugating the compound to tumor-specific ligands could exploit its stability for targeted therapies.
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Enzymatic Studies: Investigating interactions with proteases or dehydrogenases may reveal novel inhibitory mechanisms.
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Green Chemistry Approaches: Developing solvent-free or catalytic methods for its synthesis to enhance sustainability.
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